molecular formula C7H4F6OS B1401357 2-Fluoro-4-(pentafluorosulfur)benzaldehyde CAS No. 1800248-21-8

2-Fluoro-4-(pentafluorosulfur)benzaldehyde

Cat. No.: B1401357
CAS No.: 1800248-21-8
M. Wt: 250.16 g/mol
InChI Key: FQOHJVDBMWSHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(pentafluorosulfur)benzaldehyde is a chemical compound with the molecular formula C7H4F6OS and a molecular weight of 250.16 g/mol It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzaldehyde core

Chemical Reactions Analysis

2-Fluoro-4-(pentafluorosulfur)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and pentafluorosulfur groups can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Fluoro-4-(pentafluorosulfur)benzaldehyde exerts its effects would depend on its specific applicationThese groups can affect the compound’s electronic properties, making it a useful tool in various chemical and biological studies .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-4-(pentafluorosulfur)benzaldehyde include other fluorinated benzaldehydes and sulfur-containing benzaldehydes. For example:

    2-Fluorobenzaldehyde: Lacks the pentafluorosulfur group, making it less reactive in certain contexts.

    4-(Pentafluorosulfur)benzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

The uniqueness of this compound lies in the combination of both fluorine and pentafluorosulfur groups, which can impart distinct chemical and physical properties .

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOHJVDBMWSHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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